

Unraveling the Molecular Architecture of Picraquassioside B: A Technical Guide

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Compound of Interest

Compound Name: *Picraquassioside B*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Picraquassioside B**, a phenolic glycoside isolated from the fruits of *Cnidium monnieri*. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining its complex molecular structure. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Executive Summary

Picraquassioside B, a significant constituent of *Cnidium monnieri*, has been the subject of phytochemical investigation to ascertain its precise chemical identity. Through a systematic approach involving extraction, isolation, and extensive spectroscopic analysis, its structure was unequivocally determined. This guide synthesizes the key findings from the primary literature, presenting the data in a clear and accessible format to facilitate further research and application.

Physicochemical Properties

Initial characterization of **Picraquassioside B** established its fundamental physicochemical properties, which are summarized in the table below.

Property	Value
Molecular Formula	C ₁₉ H ₂₄ O ₁₁
Molecular Weight	428.39 g/mol
Appearance	Amorphous Powder
Optical Rotation	[α] _D 25 -63.8 (c 0.1, MeOH)

Spectroscopic Data for Structure Elucidation

The structural framework of **Picraquassioside B** was pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The comprehensive data from these analyses are presented below.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of the molecule, which was crucial for determining its molecular formula.

Ion	m/z
[M+Na] ⁺	451.1211

¹H NMR Spectroscopic Data

The ¹H NMR spectrum revealed the chemical environment of each proton in the molecule, including their chemical shifts and coupling constants. The data were recorded in methanol-d₄ (CD₃OD) at 500 MHz.

Position	δ H (ppm)	Multiplicity	J (Hz)
2	2.92	t	7.5
3	2.64	t	7.5
4	6.64	d	8.5
7	6.88	d	8.5
4-OCH ₃	3.86	s	7.5
7-OCH ₃	3.90	s	
1'	4.91	d	
2'	3.51	m	7.5
3'	3.46	m	
4'	3.42	m	
5'	3.49	m	
6'a	3.89	dd	12.0, 2.0
6'b	3.72	dd	12.0, 5.5
COOCH ₃	3.64	s	

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provided information on the carbon skeleton of **Picraquassioside B**. The data were recorded in methanol-d₄ (CD₃OD) at 125 MHz.

Position	δC (ppm)
1	174.9
2	35.5
3	26.5
3a	115.8
4	100.1
5	144.5
6	146.4
7	112.1
7a	147.9
4-OCH ₃	56.5
7-OCH ₃	56.9
1'	102.8
2'	75.1
3'	78.0
4'	71.6
5'	78.1
6'	62.8
COOCH ₃	52.2

Experimental Protocols

The elucidation of **Picraquassioside B**'s structure relied on a series of carefully executed experimental procedures.

Extraction and Isolation

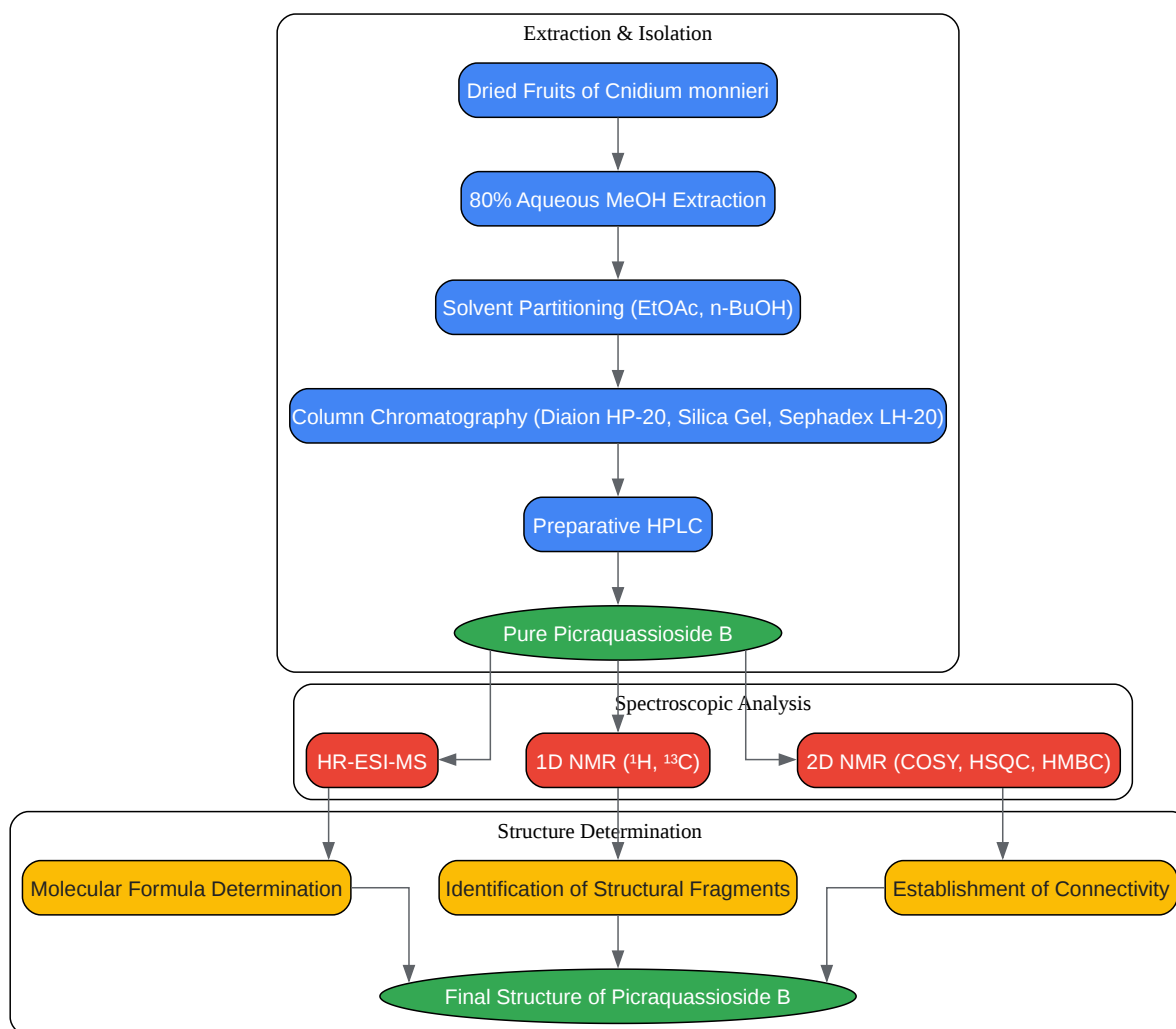
The dried fruits of *Cnidium monnieri* (1.2 kg) were extracted with 80% aqueous methanol (MeOH) at room temperature. The concentrated extract was then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The n-BuOH soluble fraction (50 g) was subjected to column chromatography over Diaion HP-20, eluting with a stepwise gradient of MeOH in water (0 → 100%). The 40% MeOH fraction was further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure **Picraquassioside B**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were recorded on a Bruker Avance 500 spectrometer. Chemical shifts are reported in ppm (δ) and were referenced to the solvent peaks (CD_3OD : δH 3.31, δC 49.0).
- Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Structure Elucidation Workflow

The logical process for the structural determination of **Picraquassioside B** is depicted in the following workflow diagram.



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Figure 1. Workflow for the structure elucidation of **Picraquassioside B**.

Conclusion

The comprehensive analysis of spectroscopic data, including ^1H NMR, ^{13}C NMR, and HR-ESI-MS, has enabled the unambiguous structural elucidation of **Picraquassioside B**. This technical guide provides a detailed account of the methodologies and data that were instrumental in this process. The availability of this information is anticipated to support further investigation into the biological activities and potential therapeutic applications of this natural product.

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